

An In-depth Technical Guide to Fmoc-Tyr(PO3Me2)-OH: Synthesis and Application

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Compound of Interest

Compound Name: **Fmoc-Tyr(PO3Me2)-OH**

Cat. No.: **B557245**

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N- α -(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, abbreviated as **Fmoc-Tyr(PO3Me2)-OH**, is a critical building block in the chemical synthesis of phosphopeptides. Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating vast networks of protein interactions and enzymatic activity. The ability to synthesize peptides containing phosphotyrosine at specific sites is paramount for developing research tools to dissect these pathways, create substrates for protein tyrosine kinases (PTKs) and phosphatases (PTPs), and design potential therapeutic agents. This guide provides a comprehensive overview of **Fmoc-Tyr(PO3Me2)-OH**, including its chemical properties, its function in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a comparative analysis with other phosphotyrosine derivatives.

Core Chemical Properties and Function

Fmoc-Tyr(PO3Me2)-OH is a derivative of the amino acid L-tyrosine, strategically modified for use in Fmoc-based solid-phase peptide synthesis. Its structure consists of three key components:

- L-Tyrosine Backbone: The fundamental amino acid structure.

- **Fmoc (9-Fluorenylmethoxycarbonyl) Group:** A base-labile protecting group attached to the α -amino group. This group prevents unwanted reactions at the N-terminus during peptide chain elongation and is selectively removed with a mild base, typically piperidine, at the start of each coupling cycle.
- **Dimethyl Phosphate (PO_3Me_2) Group:** This group protects the hydroxyl moiety on the tyrosine side chain. Unlike the free phosphate group, which is highly acidic and can interfere with coupling reactions, the methyl esters neutralize the charge and facilitate efficient incorporation into the growing peptide chain.

The primary function of **Fmoc-Tyr(PO_3Me_2)-OH** is to serve as a protected phosphotyrosine residue for direct incorporation during SPPS, enabling the precise synthesis of phosphotyrosine-containing peptides.

Table 1: Chemical and Physical Properties of **Fmoc-Tyr(PO_3Me_2)-OH**

Property	Value	References
Synonyms	Fmoc-O-(dimethylphospho)-L-tyrosine	
CAS Number	127633-36-7	[1]
Molecular Formula	$\text{C}_{26}\text{H}_{26}\text{NO}_8\text{P}$	
Molecular Weight	511.46 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	100-102 °C	[1]
Storage Temperature	2-8°C	[1]

Function in Peptide Synthesis: A Comparative Overview

The synthesis of phosphopeptides was significantly advanced by the development of Fmoc-protected phosphotyrosine derivatives suitable for direct use in SPPS. The choice of phosphate

protecting group is critical, as it influences stability, coupling efficiency, and the final deprotection strategy.

Fmoc-Tyr(PO₃Me₂)-OH was one of the first derivatives used to demonstrate the feasibility of Fmoc-based phosphopeptide synthesis[2]. However, a significant drawback is the partial lability of the methyl phosphate groups to the repeated piperidine treatments used for Fmoc removal. This premature deprotection can introduce negatively charged phosphodiester groups into the peptide chain, potentially hindering subsequent coupling steps due to electrostatic repulsion[2]. Despite this, it remains a viable option, especially when phosphonium- or uronium-based coupling reagents are used, as these can effectively couple amino acids even in the presence of the generated phosphodiester[2].

Table 2: Comparison of Common Fmoc-Phosphotyrosine Derivatives

Derivative	Phosphate Protection	Key Advantages	Key Disadvantages	Final Deprotection
Fmoc-Tyr(PO ₃ Me ₂)-OH	Dimethyl	Good solubility; historically significant.	Partial loss of methyl groups during piperidine treatment[2].	Strong acid (e.g., TFA with scavengers) or bromotrimethylsilane (TMSBr)[3].
Fmoc-Tyr(PO(OBzl)OH)-OH	Monobenzyl	Frequently used; compatible with standard uronium-based coupling[4].	Partially acidic phosphate can complicate coupling; can form salts with piperidine[4].	Standard TFA cleavage (1-2 hours) removes the benzyl group[4].
Fmoc-Tyr(PO ₃ BzI ₂)-OH	Dibenzyl	Fully protected phosphate; avoids issues with acidity during coupling[5].	Requires harsher final deprotection (hydrogenolysis or strong acid) to remove benzyl groups[2].	Palladium-catalyzed hydrogenolysis or strong acid cleavage[2][5].
Fmoc-Tyr(PO ₃ tBu ₂)-OH	Di-t-butyl	Stable to piperidine; affords high purity phosphopeptides [5].	Sterically hindered; may require optimized coupling conditions.	Acid-labile; cleaved simultaneously with resin and other side-chain groups by TFA[2][5].
Fmoc-Tyr(PO ₃ H ₂)-OH	Unprotected	Cost-effective; simple[4].	Highly acidic, leading to sluggish coupling and potential side reactions like pyrophosphate formation[4]. Requires	No additional deprotection needed for the phosphate group.

significant
excess of base
(DIPEA) during
coupling[6].

Experimental Protocols

The following sections provide detailed methodologies for the use of **Fmoc-Tyr(PO3Me2)-OH** in a typical SPPS workflow.

This protocol describes the coupling of **Fmoc-Tyr(PO3Me2)-OH** onto a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

- Peptide-resin (e.g., Rink Amide or Wang resin)
- **Fmoc-Tyr(PO3Me2)-OH**
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or PyBOP (Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection Solution: 20% piperidine in DMF
- Washing Solvents: DMF, Dichloromethane (DCM)

Methodology:

- Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

- **Washing:** Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
- **Activation Mixture Preparation:** In a separate vessel, dissolve **Fmoc-Tyr(PO3Me2)-OH** (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., PyBOP, 3-5 equivalents) in a minimal volume of DMF.
- **Coupling Reaction:** Add the activation mixture to the resin, followed by the addition of DIPEA (6-10 equivalents). Agitate the reaction vessel at room temperature for 1-2 hours.
- **Monitoring:** Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated (double coupling).
- **Washing:** Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

This protocol describes the cleavage of the completed phosphopeptide from the resin and the removal of the methyl phosphate protecting groups.

Reagents and Materials:

- Dried peptidyl-resin
- Cleavage Cocktail A (Standard Acidolysis): Trifluoroacetic acid (TFA) / Thioanisole (95:5, v/v)
- Cleavage Cocktail B (For Methyl Group Removal): 1 M Bromotrimethylsilane (TMSBr) / 1 M Thioanisole in TFA
- Cold Diethyl Ether
- Centrifuge and Lyophilizer

Methodology:

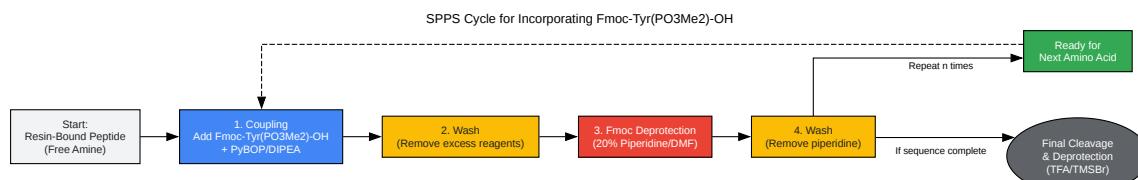
- **Resin Preparation:** Wash the final peptidyl-resin with DCM and dry it thoroughly under a vacuum for at least 1 hour.

- Cleavage (Method A - Standard):
 - Add the cleavage cocktail (e.g., 5% Thioanisole in TFA) to the dried resin (approximately 10 mL per 0.1 mmol of resin)[3].
 - Gently agitate the mixture at room temperature for 2-4 hours.
- Cleavage (Method B - Specific for Methyl Esters):
 - Treat the peptide-resin with a solution of 1 M TMSBr and 1 M thioanisole in TFA[3].
 - Agitate at room temperature for the recommended duration (typically 2-4 hours, but may require optimization). This method is more aggressive and specifically targets the phosphonate methyl esters.
- Peptide Precipitation: Filter the resin and collect the acidic filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
- Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and residual acid.
- Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile mixture) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final phosphopeptide using LC-MS and/or MALDI-TOF mass spectrometry.

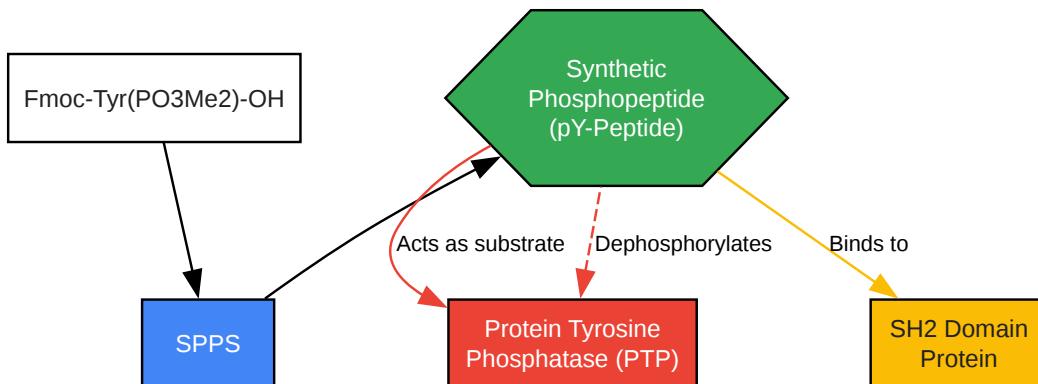
Visualizations: Workflows and Pathways

Visual diagrams help clarify the complex processes involved in both the synthesis and application of phosphopeptides.

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the step where **Fmoc-Tyr(PO₃Me₂)-OH** is incorporated.



Role of Synthetic Phosphopeptides in Signaling Research



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